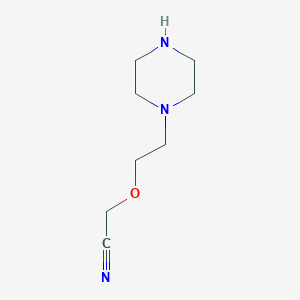

2-(2-(Piperazin-1-yl)ethoxy)acetonitrile

Description

Properties

CAS No. |

197968-59-5 |

|---|---|

Molecular Formula |

C8H15N3O |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

2-(2-piperazin-1-ylethoxy)acetonitrile |

InChI |

InChI=1S/C8H15N3O/c9-1-7-12-8-6-11-4-2-10-3-5-11/h10H,2-8H2 |

InChI Key |

BOYYEFKLRCHMJF-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CCOCC#N |

Canonical SMILES |

C1CN(CCN1)CCOCC#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(2-Chloroethoxy)acetonitrile

The precursor 2-(2-chloroethoxy)acetonitrile is synthesized via nucleophilic substitution between 2-chloroethanol and chloroacetonitrile. In a typical procedure, 2-chloroethanol (1.0 mol) is reacted with chloroacetonitrile (1.2 mol) in the presence of potassium carbonate (2.5 mol) in anhydrous acetonitrile at 80°C for 12 hours. The reaction proceeds via deprotonation of 2-chloroethanol’s hydroxyl group, followed by nucleophilic attack on chloroacetonitrile’s electrophilic carbon, displacing chloride. The crude product is purified via fractional distillation under reduced pressure (yield: 68–72%, purity: ≥95% by GC-MS).

Alkylation of Piperazine

Piperazine (1.2 mol) is reacted with 2-(2-chloroethoxy)acetonitrile (1.0 mol) in ethanol at reflux (78°C) for 10–12 hours, using cesium carbonate (3.0 mol) as a base to deprotonate piperazine and facilitate nucleophilic substitution. The reaction follows an SN2 mechanism, with piperazine’s secondary amine attacking the chloroethoxy carbon. Post-reaction, the mixture is cooled, filtered to remove salts, and concentrated under vacuum. Recrystallization from 2-butanol yields the target compound as a white crystalline solid (yield: 78–82%, melting point: 112–114°C).

Key Optimization Parameters:

-

Solvent : Ethanol enhances solubility of ionic intermediates.

-

Base : Cs₂CO₃ outperforms K₂CO₃ or NaOH due to superior phase-transfer properties.

-

Molar Ratio : A 1.2:1 piperazine-to-precursor ratio minimizes di-alkylation byproducts.

Cyanide Substitution via Trimethylsilyl Cyanide (TMSCN) in Multi-Component Reactions

Reaction Design and Mechanism

This method adapts a three-component protocol involving 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC), piperazine, and TMSCN. In ethanol at 100°C, CAABC’s chloromethyl group undergoes SN2 displacement by piperazine, forming a quaternary ammonium intermediate. Subsequent cyanide substitution by TMSCN replaces the remaining chloride, yielding 2-(2-(piperazin-1-yl)ethoxy)acetonitrile.

Procedure and Conditions

A mixture of CAABC (0.2 mol), piperazine (0.1 mol), TMSCN (0.22 mol), and Cs₂CO₃ (0.6 mol) in ethanol (1 L) is stirred at 100°C for 3 hours under air. The reaction is quenched with ice-water, and the product is extracted with dichloromethane, dried over MgSO₄, and concentrated. Column chromatography (petroleum ether/ethanol, 5:1) affords the nitrile product (yield: 85–90%, purity: 98% by HPLC).

Advantages:

-

Scalability : Demonstrated at 100-g scale with consistent yields.

-

Solvent Compatibility : Ethanol’s low toxicity aligns with green chemistry principles.

Hydrolysis-Cyanation Sequential Approach

Hydrolysis of Nitrile Precursors

While less direct, this method involves hydrolyzing a nitrile-containing precursor to an acid, followed by re-cyanation. For example, 2-(2-(piperazin-1-yl)ethoxy)acetic acid (synthesized via methods in) is treated with thionyl chloride to form the acyl chloride, which reacts with ammonia to yield the amide. Dehydration using phosphorus pentoxide regenerates the nitrile group.

Limitations and Challenges

-

Step Complexity : Requires four steps, reducing overall yield (45–50%).

-

Byproduct Formation : Over-dehydration risks generating imidazole derivatives.

Comparative Analysis of Preparation Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield (%) | 78–82 | 85–90 | 45–50 |

| Reaction Time (h) | 10–12 | 3 | 24–36 |

| Scalability | Moderate | High | Low |

| Purity (%) | ≥95 | ≥98 | ≥90 |

| Green Chemistry Alignment | Moderate | High | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperazin-1-yl)ethoxy)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group or the piperazine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the compound.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical structures.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify proteins or nucleic acids, aiding in the study of biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological or psychiatric conditions.

Industry

Industrially, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and influencing biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile, highlighting key differences in substituents, physicochemical properties, and applications:

| Compound Name | Key Structural Features | Molecular Weight | Applications | Key References |

|---|---|---|---|---|

| 2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile | Methoxyphenyl group attached to the acetonitrile-piperazine backbone. | 231.3 | Life science research; potential CNS-targeting agents. | |

| 4-(Chloroacetyl)piperazin-1-ylacetonitrile | Chloroacetyl and fluorophenyl substituents; halogenated aromatic system. | Not reported | Anticancer and antimicrobial studies (halogens enhance bioavailability). | |

| 2-(4-[5-(2-Furyl)-1H-pyrazol-3-yl]piperidino)acetonitrile | Incorporates furan and pyrazole heterocycles; complex scaffold. | 256.3 | Kinase inhibition; designed for enhanced target selectivity. | |

| Acetonitrile, [2-[4-[(R)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]- | Bulky chlorophenyl-benzyl group; hydrochloride salt. | Not reported | Antihistamine analogs (e.g., cetirizine derivatives); improved solubility. | |

| 2-(2-(2-Hydroxyethoxy)ethoxy)acetonitrile | Extended polyethylene glycol (PEG)-like chain; hydroxyl group. | 145.16 | Solubility enhancer; linker in PROTACs and bioconjugates. | |

| 2-(4-(4-Substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy)acetate | Ester group and pyridine ring; modular substitution for pharmacokinetic optimization. | Not reported | Cognitive enhancement; studied for learning and memory effects in mice. |

Structural and Functional Analysis

- In contrast, the PEG-like chain in 2-(2-(2-hydroxyethoxy)ethoxy)acetonitrile () improves aqueous solubility, critical for intravenous formulations . Heterocyclic Additions: The inclusion of furan and pyrazole rings () introduces hydrogen-bonding sites, which can improve target affinity and selectivity in kinase inhibitors .

Salt Forms : The hydrochloride salt of [2-[4-[(R)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetonitrile () demonstrates how salt formation enhances solubility and stability, a strategy employed in cetirizine derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.